Thiol-PEG4-acid

Vue d'ensemble

Description

Thiol-PEG4-acid is a polyethylene glycol (PEG) linker that contains a thiol group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thiol-PEG4-acid can be synthesized through a series of chemical reactions involving the introduction of thiol and carboxylic acid functional groups onto a PEG backbone. One common method involves the reaction of PEG with thiol-containing compounds and carboxylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Reactions Involving the Sulfhydryl (Thiol) Group

The sulfhydryl group is a key reactive site in Thiol-PEG4-acid.

-

Dative Bonding with Metals: The sulfhydryl group can form dative bonds with soft metals like gold and silver . This interaction is commonly used to attach this compound to gold nanoparticles or surfaces, creating a hydrophilic spacer .

-

Reactions with Thiol-Reactive Functional Groups: The sulfhydryl group readily reacts with thiol-reactive functional groups such as maleimide, bromoacetyl, SPDP, and other thiols . This allows for the creation of complex structures and crosslinking .

-

Thiol-ene "Click" Reactions: this compound can undergo thiol-ene click reactions with unsaturated carbon-carbon double bonds in the presence of a photoinitiator and UV irradiation . This reaction is highly efficient and produces compounds with high yields .

-

Reaction with Acrylates: this compound can participate in mixed-mode photopolymerizations with acrylates, offering a cytocompatible method for incorporating cysteine-containing peptide sequences into PEG hydrogels .

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group on this compound can also undergo several chemical reactions:

-

Amide bond formation: The carboxylic acid end of the molecule couples to free amines using EDC or any suitable carbodiimide to form a stable amide bond . Acylating agents such as N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) can enhance coupling efficiency .

-

Esterification: The carboxyl group can be used to form esters with alcohols, although this is less common than amide bond formation due to the availability of amines in biological systems.

-

Activation: The carboxylic acid can be activated with reagents like NHS to create NHS esters, which are more reactive towards amines.

Prevention of Opsonization

In a study, Thiol-dPEG®4-acid in a mixed monolayer has prevented opsonization of gold nanoparticles .

Dual crosslinking

This compound can be used in dual crosslinking strategies to control the release of small, bioactive proteins .

Applications De Recherche Scientifique

Scientific Research Applications

Thiol-PEG4-acid has a wide range of applications across various fields:

- Bioconjugation : It is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to target specific proteins for degradation through the ubiquitin-proteasome system. This application is crucial for developing targeted cancer therapies .

- Hydrogels : this compound can be utilized in the creation of thiol-ene hydrogels, which are important for tissue engineering and regenerative medicine. These hydrogels exhibit high cytocompatibility and stability in both in vitro and in vivo environments .

- Drug Delivery Systems : The compound enhances the pharmacokinetics and bioavailability of therapeutic agents by improving their solubility and stability . Its ability to form stable amide bonds with primary amines further facilitates drug conjugation.

- Biosensors : Due to its capacity to form stable bonds with various surfaces, this compound is employed in developing biosensors and diagnostic tools .

- Surface Modification : It is used to create self-assembled monolayers on gold substrates, which can modify surface properties for various applications in materials science .

Development of PROTACs

A study demonstrated the synthesis of PROTACs using this compound as a linker between an E3 ubiquitin ligase ligand and a target protein ligand. This approach showed promising results in selectively degrading target proteins within cells, highlighting its potential in cancer therapy .

Thiol-Ene Hydrogels

Research on thiol-ene PEG hydrogels indicated that incorporating this compound improved the stability and cytocompatibility of the hydrogels compared to traditional methods. The hydrogels were tested for encapsulating pancreatic islets and human mesenchymal stem cells, showing high viability rates after 24 and 72 hours in culture .

Mécanisme D'action

Thiol-PEG4-acid exerts its effects through the formation of stable covalent bonds with target molecules. The thiol group reacts with electrophilic centers such as maleimides and vinyl sulfones, while the carboxylic acid group forms amide bonds with primary amines. These reactions result in the formation of stable conjugates that enhance the solubility, stability, and functionality of the target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiol-dPEG4-acid: Similar in structure but with a discrete PEG chain.

Thiol-PEG12-acid: Contains a longer PEG spacer, providing greater flexibility and solubility.

Carboxy-PEG4-thiol: Similar functional groups but different naming convention

Uniqueness

Thiol-PEG4-acid is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. Its ability to form stable bonds with a variety of surfaces and molecules makes it highly versatile for numerous applications in research and industry .

Activité Biologique

Thiol-PEG4-acid is a versatile compound that combines the properties of polyethylene glycol (PEG) with a thiol group and a terminal carboxylic acid. This unique structure allows it to participate in various biological activities, particularly in bioconjugation and surface modification applications. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

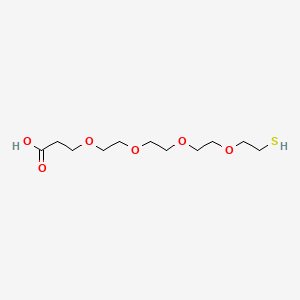

Chemical Structure and Properties

This compound is characterized by its monodisperse PEG linker, which enhances solubility in aqueous environments, and a thiol group that enables specific chemical reactions. The compound can be represented by the following structure:

- Chemical Formula: C11H22O6S

- Molecular Weight: 270.36 g/mol

The presence of the thiol group allows for dative bonding with metals such as gold and silver, while the carboxylic acid moiety can react with amines to form stable amide bonds through carbodiimide chemistry (e.g., EDC or DCC) .

Mechanisms of Biological Activity

1. Bioconjugation:

this compound is widely used for site-specific bioconjugation due to its reactive thiol group. It can selectively conjugate with maleimide-functionalized biomolecules, enabling the creation of stable conjugates for various applications, including drug delivery and imaging . The stability of these conjugates in physiological conditions is critical for their efficacy.

2. Surface Modification:

The compound is effective in modifying surfaces of nanoparticles and electrodes, enhancing their biocompatibility and functionality. For example, it has been used to prevent opsonization of gold nanoparticles, thereby improving their stability in biological environments .

3. Antioxidant Properties:

Thiol groups play a significant role in redox biology. This compound can participate in redox reactions that mitigate oxidative stress by scavenging reactive oxygen species (ROS). This property is essential for protecting cells from oxidative damage .

Applications

This compound has found applications across various fields:

- Nanoparticle Coating: It is used to coat nanoparticles for drug delivery systems, enhancing their solubility and stability.

- Electrode Coating: In biosensors, it modifies gold electrodes to improve their performance in ion channel recording.

- Chemical Sensors: It aids in developing aptamer-based sensors with high specificity and sensitivity .

Research Findings

Several studies have demonstrated the efficacy of this compound in various applications:

Case Studies

Case Study 1: Site-Specific Bioconjugation

In a study focusing on antibody-drug conjugates, researchers utilized this compound to achieve site-specific labeling of antibodies. The resulting immunoconjugates displayed enhanced stability and bioactivity compared to traditional methods, demonstrating the advantages of using thiol-based chemistry for precise modifications .

Case Study 2: Nanoparticle Stability

Another investigation assessed the impact of this compound on gold nanoparticles used in drug delivery. The study found that coating nanoparticles with this compound significantly reduced their aggregation in serum, leading to improved pharmacokinetics and biodistribution profiles .

Propriétés

IUPAC Name |

3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6S/c12-11(13)1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGUGSEJFKLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627910 | |

| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749247-06-1 | |

| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.